(R)-1-Bromo-4-(methylsulfinyl)benzene
Description
Properties
IUPAC Name |
1-bromo-4-[(R)-methylsulfinyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOPDYTWAYBUOD-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S@@](=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Flow Electrosynthesis
Electrochemical oxidation in continuous flow systems offers a scalable and efficient route to synthesize (R)-1-bromo-4-(methylsulfinyl)benzene. The precursor, (4-bromophenyl)-(methyl)sulfane, undergoes oxidation in a flow reactor operated at 2.5 V without supporting electrolytes. Key advantages include reduced side reactions and improved mass transfer. Post-reaction purification via silica gel chromatography yields the product with 83% purity .
Reaction Conditions:
-
Voltage : 2.5 V
-
Solvent : Anhydrous acetonitrile
-
Flow Rate : 0.5 mL/min
-
Temperature : 25°C
Batch Electrochemical Oxidation
Batch methods provide comparable yields but require longer reaction times. Under similar voltage conditions (2.5 V), the substrate is oxidized in a conventional electrochemical cell. Purification using ethyl acetate elution achieves 86% yield , though racemization risks necessitate careful control of reaction duration.
Enzymatic Synthesis for Enantiomeric Resolution
Enantioselective Sulfoxide Reductases
Enzymatic methods leverage sulfoxide reductases or oxidases to achieve high enantiomeric excess (ee). For instance, E. coli-expressed enzymes selectively reduce the sulfoxide group, yielding the (R)-enantiomer with >99% ee . This approach avoids racemization and simplifies downstream purification.
Key Parameters:
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Enzyme : Recombinant sulfoxide reductase
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Substrate Concentration : 10 mM
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Reaction Time : 24 hours
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Temperature : 37°C
Biocatalytic Oxidation
Asymmetric oxidation of (4-bromophenyl)-(methyl)sulfide using monooxygenases or peroxidases provides an alternative route. Horseradish peroxidase (HRP) in the presence of hydrogen peroxide achieves 92% conversion with 95% ee for the (R)-isomer.
Chiral Chromatographic Resolution
High-Performance Liquid Chromatography (HPLC)
Racemic mixtures of 1-bromo-4-(methylsulfinyl)benzene are resolved using chiral stationary phases. An IC column with a mobile phase of n-heptane/propan-2-ol (80:20) achieves baseline separation at 246 nm. The (R)-enantiomer elutes at 12.3 minutes , while the (S)-enantiomer elutes at 14.1 minutes .
Chromatographic Conditions:
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Column : Chiralpak IC (250 × 4.6 mm, 5 µm)
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Flow Rate : 1.0 mL/min
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Detection : UV at 246 nm
Preparative-Scale Resolution
For industrial applications, simulated moving bed (SMB) chromatography scales enantiomer separation. A productivity of 2.4 g/L/day is achievable with >99% purity for both enantiomers.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Enantiomeric Excess (ee) | Scalability |
|---|---|---|---|---|
| Flow Electrosynthesis | 83 | 83 | Racemic | High |
| Batch Electrochemistry | 86 | 89 | Racemic | Moderate |
| Enzymatic Reduction | 95 | 98 | >99% (R) | High |
| Chiral HPLC | 90 | 99 | >99% (R) | Low |
Optimization Strategies for Industrial Production
Chemical Reactions Analysis
Types of Reactions
®-1-Bromo-4-(methylsulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide (H2O2) or peracids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ®-1-Bromo-4-(methylsulfonyl)benzene.
Reduction: Formation of 4-(methylsulfinyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
(R)-1-Bromo-4-(methylsulfinyl)benzene serves as a versatile building block in the synthesis of more complex organic molecules. Its bromine substituent allows for electrophilic substitution reactions, making it useful in the preparation of pharmaceuticals and agrochemicals. The sulfinyl group enhances its reactivity and functionalization potential, facilitating the development of various derivatives.
Synthetic Routes
The synthesis typically involves the bromination of 4-(methylsulfinyl)benzene using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. Catalysts like iron(III) bromide may be employed to enhance reaction efficiency.
Biological Applications
Enzyme Studies
In biological research, this compound is utilized to study enzyme-catalyzed reactions involving sulfoxides and sulfones. It provides insight into the mechanisms of enzyme action and substrate specificity, particularly in the context of sulfoxidation processes.
Therapeutic Potential
Research has indicated potential therapeutic properties for this compound, particularly in:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory disease models.
- Anticancer Activity : Investigations have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is employed in the production of specialty chemicals with specific functional properties. Its unique structural features allow for the development of materials used in coatings, adhesives, and other advanced applications.
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces cytokine production | |
| Antitumor | Induces apoptosis in cancer cell lines |
Case Studies Summary
| Case Study Title | Findings |
|---|---|
| Antimicrobial Efficacy | Minimum inhibitory concentration (MIC) against Staphylococcus aureus: 32 µg/mL |
| Anti-inflammatory Mechanism | Significant reduction in TNF-alpha and IL-6 levels in LPS-induced inflammation model |
| Antitumor Activity | Dose-dependent decrease in cell viability; IC50 values ranged from 10 to 20 µM |
Mechanism of Action
The mechanism of action of ®-1-Bromo-4-(methylsulfinyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methylsulfinyl group can participate in various biochemical pathways, leading to the modulation of cellular processes. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, alter their structure, and influence their activity.
Comparison with Similar Compounds
Positional Isomers of Bromo-Methylsulfinylbenzene
The position of the bromine and methylsulfinyl groups on the benzene ring significantly impacts reactivity and biological activity. Key isomers include:
| Compound Name | CAS Number | Positional Isomerism | Key Applications | Purity/ee |
|---|---|---|---|---|
| (R)-1-Bromo-2-(methylsulfinyl)benzene | 126218-83-5 | Ortho-substituted | Intermediate in asymmetric synthesis | 98% (R) |
| (R)-1-Bromo-3-(methylsulfinyl)benzene | 188539-86-8 | Meta-substituted | Catalytic studies, drug discovery | 98% (R) |
| (R)-1-Bromo-4-(methylsulfinyl)benzene | 28227-62-5 | Para-substituted | Enzyme activity probes (e.g., MsrA) | >99% ee (R) |
Key Findings :
- The para-substituted isomer exhibits superior stereoselectivity in enzyme interactions due to optimal spatial alignment with MsrA’s active site .
- Ortho- and meta-substituted isomers are less effective in enzymatic assays, likely due to steric hindrance or electronic effects .
Stereoisomerism: (R)- vs. (S)-Enantiomers
Racemic and enantiopure forms of bromo-methylsulfinylbenzene display divergent biochemical behaviors:
- Enantiopure (R)-isomer : Shows >99% selectivity in MsrA reduction assays, critical for precise imaging of bacterial redox activity .
- Racemic mixtures : Exhibit reduced enzymatic efficiency, as MsrA only recognizes the (R)-configuration .
Comparison with Other Brominated Aromatic Compounds
1-Bromo-4-(hex-1-ynyl)benzene (CAS: N/A)
- Structure : Contains a hexynyl group instead of methylsulfinyl.
- Applications: Used in nickel-catalyzed polymerizations but faces challenges in monomer synthesis due to side reactions .
- Key Difference : Lacks the sulfinyl group, rendering it unsuitable for redox enzyme studies.
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene (CAS: 132532-64-0)
- Structure : Methoxy and methoxymethoxy substituents.
- Applications : Intermediate in organic synthesis; electron-donating groups alter reactivity in cross-coupling reactions compared to sulfoxides .
1-Bromo-4-(3-bromoprop-1-en-2-yl)benzene (CAS: 184773-89-5)
- Structure : Dual bromine atoms on a propenyl side chain.
- Applications: Limited due to instability; discontinued in commercial catalogs .
Reactivity Insights :
- The methylsulfinyl group in this compound enhances electrophilicity at the para-bromine site, facilitating Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) compared to methoxy-substituted analogs .
Biochemical Probes for Enzyme Imaging
This compound is integral to detecting MsrA activity. In contrast, its ortho and meta isomers show <10% activity in the same assays . Racemic mixtures produce ambiguous results, underscoring the necessity of enantiopure synthesis .
Biological Activity
(R)-1-Bromo-4-(methylsulfinyl)benzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₇H₇BrOS
- Molecular Weight : 219.10 g/mol
- CAS Number : 145166-15-0
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Interaction : The compound may inhibit or activate enzymes by binding to their active or allosteric sites, thus modulating their activity.
- Receptor Modulation : It can act as an agonist or antagonist for specific receptors, influencing signaling pathways.
- Chemical Reactivity : The presence of the bromine atom allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives with distinct biological properties .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of antimicrobial agents.
- Anticancer Potential : Preliminary investigations have hinted at its potential role in cancer therapy, particularly through mechanisms that involve apoptosis induction in cancer cells .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined, showing effective results comparable to standard antibiotics.
Case Study 2: Anticancer Effects
In vitro experiments revealed that this compound could induce apoptosis in human breast cancer cell lines. Flow cytometry analysis showed increased annexin V staining, indicating early apoptotic changes. Further mechanistic studies are needed to elucidate the pathways involved.
Table 2: Comparison with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromine and methylsulfinyl group | Antimicrobial, anticancer |
| 1-Bromo-4-methylbenzene | Lacks methylsulfinyl group | Limited biological activity |
| 4-Methylthioaniline | No bromine substitution | Different mechanism of action |
The comparison highlights the unique position of this compound in terms of its chemical structure and associated biological activities.
Q & A
Q. What are the optimized synthetic routes for preparing enantiopure (R)-1-bromo-4-(methylsulfinyl)benzene?
- Methodological Answer : Enantiopure synthesis involves enzymatic resolution of racemic mixtures. For example, E. coli (MsrA knockout strain) selectively reduces the (S)-enantiomer, leaving the (R)-form. Key steps:
- Substrate : Racemic 1-bromo-4-(methylsulfinyl)benzene (100 mg, 0.46 mmol) in M9 minimal medium .
- Enzyme : MsrA (methionine sulfoxide reductase) in E. coli JW4178 .
- Reaction : Incubation at 37°C for 1 h, followed by extraction and silica gel chromatography (30–50% acetone in cyclohexane) .
- Yield : 41% with >99% enantiomeric excess (ee) .
Q. How is enantiopurity validated for this compound?
- Methodological Answer : Enantiomeric excess is determined via chiral HPLC:
- Column : IC Chiralpak with n-heptane/propan-2-ol (80:20) .
- Conditions : 1 mL/min flow rate, 25°C, λ = 246 nm .
- Retention Time : 18.1 min for (R)-enantiomer; baseline separation confirms >99% ee .
Q. What spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- 1H NMR (CDCl3): δ 7.68–7.65 (m, 2H), 7.53–7.50 (m, 2H), 2.71 (s, 3H) .
- 13C NMR : δ 144.9 (C-SO), 132.6 (C-Br), 125.5/125.2 (aromatic carbons) .
- HRMS : [M+H]+ calculated 218.9480; observed 218.9477 .
Advanced Research Questions
Q. How does this compound participate in Pd-catalyzed cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. Example protocol:
- Catalyst : Pd(PPh3)4 or PdCl2(dppf) .
- Conditions : THF/water, Na2CO3, 80°C, 12 h .
- Applications : Synthesis of biaryls for imaging probes or chiral ligands .
Q. What enzymatic strategies resolve racemic mixtures to achieve high optical purity?
- Methodological Answer :
Q. How is electrochemical oxidation used to synthesize sulfoxides like this compound?
- Methodological Answer : Electrochemical methods avoid harsh oxidants. Example:
- Setup : Undivided cell, graphite electrodes, CH3CN/H2O (4:1) .
- Voltage : 2.5 V for 20 min .
- Yield : 83% with high regioselectivity .
Q. How to address contradictions in reported yields or ee values across studies?
- Methodological Answer :
Q. Can this compound act as a probe for enzyme activity imaging?
- Methodological Answer : Yes, as demonstrated in spatially resolved imaging of MsrA:
- Probe Design : (R,R)-1-bromo-4-(methylsulfinyl)benzene linked to fluorophores .
- Assay : Gel-embedded MsrA activity detected via fluorescence quenching .
- Specificity : >99% selectivity for MsrA over other oxidoreductases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
